N-(4-iodo-3,5-dimethylphenyl)acetamide
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Overview
Description
1,6-Diphenyl-1,3,5-hexatriene: is an organic compound with the molecular formula C18H16 . It is a conjugated polyene with alternating double and single bonds, and it is known for its unique photophysical properties. This compound is widely used as a fluorescent probe in various scientific studies, particularly in the field of membrane biophysics, due to its ability to intercalate into lipid bilayers and its sensitivity to the microenvironment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Diphenyl-1,3,5-hexatriene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene. Another method involves the dehydrohalogenation of 1,6-dibromo-1,3,5-hexatriene using a strong base such as potassium tert-butoxide.
Industrial Production Methods: While specific industrial production methods for 1,6-diphenyl-1,3,5-hexatriene are not well-documented, the synthesis typically involves standard organic synthesis techniques such as those mentioned above. The compound is then purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1,6-Diphenyl-1,3,5-hexatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,6-Diphenyl-1,3,5-hexatriene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,6-diphenyl-1,3,5-hexatriene exerts its effects is primarily based on its ability to intercalate into lipid bilayers. This intercalation alters the fluorescence properties of the compound, making it sensitive to changes in the microenvironment. The compound’s fluorescence anisotropy is inversely proportional to membrane fluidity, allowing researchers to assess the fluidity and dynamics of lipid membranes .
Comparison with Similar Compounds
Tetraphenylethylene: Another fluorescent probe used to study membrane dynamics.
Benzothiazole-enamido boron difluoride complexes: Used for similar applications in fluorescence studies.
Uniqueness: 1,6-Diphenyl-1,3,5-hexatriene is unique due to its high sensitivity to the hydrophobic nature of solvents and its ability to provide detailed information about the orientation and dynamics of lipid bilayers . Its photophysical properties, such as excitation and emission maxima, make it a valuable tool in various scientific fields .
Biological Activity
N-(4-Iodo-3,5-dimethylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a phenyl ring substituted with an iodine atom and two methyl groups at the 3 and 5 positions, along with an acetamide functional group. The presence of iodine is crucial as it may enhance the compound's binding affinity to biological targets through halogen bonding, while the acetamide group can facilitate hydrogen bonding interactions with proteins or enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Halogen Bonding : The iodine atom can participate in halogen bonding, which enhances the compound's interaction with various biological targets.
- Hydrogen Bonding : The acetamide group allows for hydrogen bonding, stabilizing interactions with proteins or enzymes, which can modulate various biochemical pathways.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, potentially making it useful in treating infections.
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against various bacteria and fungi. |
Anticancer | Demonstrates potential in inhibiting cancer cell proliferation. |
Mechanism Insights | Involves halogen and hydrogen bonding interactions influencing biochemical pathways. |
Case Studies and Research Findings
-
Antimicrobial Properties :
- A study investigated the antimicrobial efficacy of this compound against different bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
- Anticancer Activity :
-
Mechanistic Studies :
- Further studies utilized molecular docking simulations to explore how this compound interacts with key enzymes involved in cancer progression. The results suggested that its binding affinity is significantly influenced by its iodine substitution and acetamide moiety, providing insights into its therapeutic potential .
Toxicological Profile
While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Preliminary assessments indicate that while the compound shows promise in therapeutic applications, further studies are necessary to evaluate its safety and potential side effects in vivo.
Properties
IUPAC Name |
N-(4-iodo-3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-6-4-9(12-8(3)13)5-7(2)10(6)11/h4-5H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOKEXXZQHNVSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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